molecular formula C11H13N3O2 B13894941 5-[Methyl(propyl)amino]-2-nitrobenzonitrile

5-[Methyl(propyl)amino]-2-nitrobenzonitrile

Cat. No.: B13894941
M. Wt: 219.24 g/mol
InChI Key: CDUBQZYEQFMVHD-UHFFFAOYSA-N
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Description

5-[Methyl(propyl)amino]-2-nitrobenzonitrile is an organic compound with the molecular formula C11H13N3O2. It is a derivative of benzonitrile, featuring a nitro group and an amino group substituted with methyl and propyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Methyl(propyl)amino]-2-nitrobenzonitrile typically involves a multi-step process. One common method includes the nitration of benzonitrile to introduce the nitro group, followed by the substitution of the amino group with methyl and propyl groups. The reaction conditions often involve the use of strong acids and bases to facilitate the nitration and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[Methyl(propyl)amino]-2-nitrobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Strong acids and bases are used for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-[Methyl(propyl)amino]-2-aminobenzonitrile .

Scientific Research Applications

5-[Methyl(propyl)amino]-2-nitrobenzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[Methyl(propyl)amino]-2-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can participate in hydrogen bonding and other interactions with biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[Methyl(propyl)amino]-2-nitrobenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

5-[methyl(propyl)amino]-2-nitrobenzonitrile

InChI

InChI=1S/C11H13N3O2/c1-3-6-13(2)10-4-5-11(14(15)16)9(7-10)8-12/h4-5,7H,3,6H2,1-2H3

InChI Key

CDUBQZYEQFMVHD-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)C1=CC(=C(C=C1)[N+](=O)[O-])C#N

Origin of Product

United States

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